1-Bromo-4-chloro-2-(difluoromethoxy)benzene

Physical Property Comparison Process Chemistry Purification

1-Bromo-4-chloro-2-(difluoromethoxy)benzene (CAS 1056942-37-0, molecular formula C7H4BrClF2O, molecular weight 257.46 g/mol) is a polyhalogenated aromatic building block featuring a 1,2,4-substitution pattern with bromo, difluoromethoxy, and chloro groups respectively. This specific substitution pattern is critical for enabling sequential cross-coupling reactions where the C–Br bond is typically more reactive than the C–Cl bond, allowing for controlled, stepwise functionalization.

Molecular Formula C7H4BrClF2O
Molecular Weight 257.46 g/mol
CAS No. 1056942-37-0
Cat. No. B1344105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-chloro-2-(difluoromethoxy)benzene
CAS1056942-37-0
Molecular FormulaC7H4BrClF2O
Molecular Weight257.46 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)OC(F)F)Br
InChIInChI=1S/C7H4BrClF2O/c8-5-2-1-4(9)3-6(5)12-7(10)11/h1-3,7H
InChIKeyHJBFVAQNOQRMEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4-chloro-2-(difluoromethoxy)benzene (CAS 1056942-37-0): Core Specifications and Compound Class Identification for Procurement


1-Bromo-4-chloro-2-(difluoromethoxy)benzene (CAS 1056942-37-0, molecular formula C7H4BrClF2O, molecular weight 257.46 g/mol) is a polyhalogenated aromatic building block featuring a 1,2,4-substitution pattern with bromo, difluoromethoxy, and chloro groups respectively [1]. This specific substitution pattern is critical for enabling sequential cross-coupling reactions where the C–Br bond is typically more reactive than the C–Cl bond, allowing for controlled, stepwise functionalization [2]. The compound is typically supplied as a liquid with a purity of 95–98%, as determined by GC, HPLC, and NMR analyses .

Why 1-Bromo-4-chloro-2-(difluoromethoxy)benzene Cannot Be Interchanged with Other C7H4BrClF2O Isomers or Mono-Halogenated Analogs


Direct substitution of 1-bromo-4-chloro-2-(difluoromethoxy)benzene with other difluoromethoxybenzene derivatives—even those sharing the same molecular formula (C7H4BrClF2O)—is not scientifically valid due to the profound impact of substituent positioning on both physical properties and chemical reactivity. While the market offers several positional isomers (e.g., 1-bromo-2-chloro-4-(difluoromethoxy)benzene, CAS 345226-22-4; 2-bromo-4-chloro-1-(difluoromethoxy)benzene, CAS 1214348-81-8), the specific ortho-bromo, meta-difluoromethoxy, para-chloro arrangement of the target compound dictates its unique boiling point, lipophilicity, and regioselectivity in cross-coupling reactions [1][2]. Furthermore, mono-halogenated analogs (e.g., 1-bromo-2-(difluoromethoxy)benzene, CAS 175278-33-8) lack the second halogen handle required for sequential diversification, fundamentally limiting their utility in the construction of densely functionalized molecular scaffolds [3].

Quantitative Differentiation of 1-Bromo-4-chloro-2-(difluoromethoxy)benzene (CAS 1056942-37-0) Against Key Analogs


Comparative Boiling Point Analysis of 1-Bromo-4-chloro-2-(difluoromethoxy)benzene vs. Positional Isomer

The target compound exhibits a significantly lower boiling point (233.2 ± 35.0 °C at 760 mmHg) compared to its positional isomer, 1-bromo-2-chloro-4-(difluoromethoxy)benzene (248.8 ± 35.0 °C at 760 mmHg), indicating a difference of approximately 15.6 °C [1][2]. This variation in volatility is critical for the design of purification processes such as distillation and can impact the compound's behavior in gas chromatography and high-temperature reactions.

Physical Property Comparison Process Chemistry Purification

Lipophilicity (XLogP) Benchmarking Against Mono-Halogenated Difluoromethoxybenzene

The target compound possesses a computed XLogP3-AA value of 4.2, which is significantly higher than that of its mono-halogenated analog, 1-bromo-2-(difluoromethoxy)benzene (XLogP3-AA: 3.05) [1][2]. This 1.15 log unit increase corresponds to an approximately 14-fold increase in octanol-water partition coefficient, indicating substantially greater lipophilicity.

Lipophilicity ADME Prediction Medicinal Chemistry

Synthesis Yield as a Benchmark for Process Efficiency: 1-Bromo-4-chloro-2-(difluoromethoxy)benzene vs. In-Class Compounds

A robust synthetic protocol for 1-bromo-4-chloro-2-(difluoromethoxy)benzene, proceeding from 2-bromo-5-chlorophenol via difluoromethylation with sodium chlorodifluoroacetate, has been reported to achieve an isolated yield of 98% . This high efficiency is notable and serves as a benchmark for process feasibility and cost-effectiveness, particularly when compared to the more variable or lower yields often encountered in the synthesis of related polyhalogenated arenes.

Process Chemistry Synthetic Efficiency Cost of Goods

Regioselective Cross-Coupling Potential: A Class-Level Advantage of Ortho-Bromo Substitution

The specific 1-bromo-4-chloro-2-(difluoromethoxy) substitution pattern is designed to exploit the well-established kinetic preference for oxidative addition of Pd(0) catalysts into C–Br bonds over C–Cl bonds [1]. This class-level property enables a triply selective sequential coupling strategy where the C–Br site can be functionalized first (e.g., via Suzuki-Miyaura coupling), followed by activation of the C–Cl bond. This is a fundamental differentiator from mono-halogenated or symmetrically substituted analogs.

Cross-Coupling Regioselectivity Sequential Functionalization

Optimal Application Scenarios for 1-Bromo-4-chloro-2-(difluoromethoxy)benzene Based on Evidence


Sequential, Regioselective Synthesis of Highly Functionalized Biaryls

This compound is ideally suited for the construction of non-symmetrical biaryl systems where precise control over the order of bond formation is required. The differential reactivity of the C–Br and C–Cl bonds allows for a first Suzuki-Miyaura coupling at the bromo position, followed by a second, distinct cross-coupling event at the chloro position, enabling access to complex molecular libraries [1].

Late-Stage Functionalization in Medicinal Chemistry

Due to its high lipophilicity (XLogP 4.2) [2], this building block is particularly valuable in medicinal chemistry programs aimed at optimizing the pharmacokinetic profile of drug candidates. Its incorporation can increase membrane permeability and modulate the overall logD of a lead series.

Scalable Process Development

The high reported synthetic yield of 98% supports the feasibility of larger-scale procurement and process development. The well-defined, high-yielding route from a commercially available phenol makes this a cost-viable intermediate for multi-gram to kilogram synthesis, where process efficiency and reproducibility are paramount.

Development of Agrochemical Intermediates

The unique difluoromethoxy group, combined with the orthogonal halogen handles, positions this compound as a versatile intermediate for the synthesis of novel fluorinated agrochemicals, particularly those targeting pest resistance where fluorinated motifs are known to enhance metabolic stability [3].

Technical Documentation Hub

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